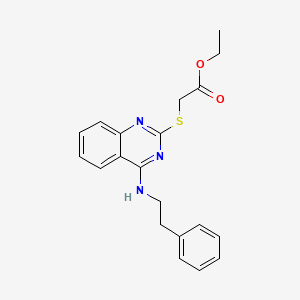

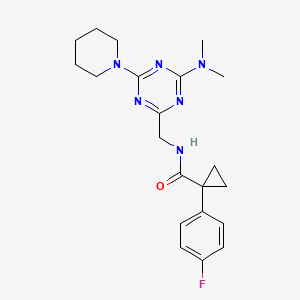

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives, which Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is a part of, involves various methods. One common approach involves the reaction of anthranilic acid with excess formamide at 120°C in open air, also known as the Niementowski reaction . Another method involves the reaction of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring .Chemical Reactions Analysis

Quinazolinone derivatives have diverse reactivity. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Wissenschaftliche Forschungsanwendungen

Quinazolin-4-one Derivatives from Streptomyces Isolates

A study involving the isolation of several 1H-quinazolin-4-one derivatives from Streptomyces sp. isolate GW23/1540 highlighted the extraction of new natural products with no activity against a range of microorganisms and algae. This research demonstrates the potential of ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate derivatives in contributing to the discovery of new compounds from natural sources with possible applications in pharmaceutical research (Maskey et al., 2004).

Anticonvulsant Activity of 4-Thiazolidinones

Another study synthesized two series of regioisomer 4-thiazolidinones, showcasing their anticonvulsant activity. This research indicates the potential for derivatives of this compound in developing new anticonvulsant drugs (Gürsoy & Terzioğlu, 2005).

Antitumor Agents Design

A novel series of anilide and substituted phenyl 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)acetate compounds were synthesized and evaluated for their in-vitro antitumor activity, with compound 15 showing remarkable broad-spectrum antitumor activity. This study provides insight into the potential therapeutic applications of this compound derivatives in cancer treatment (Al-Suwaidan et al., 2013).

Synthesis and Antiviral Activity

Research on the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation for antiviral applications highlighted the potential of this compound derivatives in the development of antiviral drugs. Some of the synthesized compounds displayed antiviral activity against Tobacco mosaic virus (TMV), suggesting a new avenue for the development of antiviral agents (Luo et al., 2012).

Histone Deacetylase-6 Inhibitors for Alzheimer's Treatment

A study on novel quinazolin-4-one derivatives containing a hydroxamic acid moiety as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease showed promising results. These compounds enhanced synaptic activities and decreased β-amyloid aggregation, indicating the potential of this compound derivatives in the treatment of Alzheimer's and related neurodegenerative diseases (Yu et al., 2013).

Zukünftige Richtungen

The future directions for research on Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate and similar compounds could include further exploration of their biological activities, such as antibacterial, antifungal, and anticancer agents . Additionally, the development of new synthesis methods and the study of their mechanism of action could be areas of interest .

Wirkmechanismus

Target of Action

It is known that quinazolinone derivatives, which this compound is a part of, have a wide range of pharmacological activities . They have been used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and choleretic agents . Some derivatives have also shown potent antihypertensive, antihistaminic, and anticancer activities .

Mode of Action

It is known that quinazolinone derivatives can directly affect ion channels or indirectly influence the synthesis, metabolism, or function of neurotransmitters or receptors that control channel opening and closing .

Biochemical Pathways

These might include pathways related to pain perception, inflammation, fluid balance, nerve signal transmission, muscle relaxation, sedation, bronchodilation, bile production, blood pressure regulation, histamine response, and cell growth .

Result of Action

One study has shown that a similar compound was tested against the caco cell line in vitro, and it showed some level of anticancer activity .

Eigenschaften

IUPAC Name |

ethyl 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-2-25-18(24)14-26-20-22-17-11-7-6-10-16(17)19(23-20)21-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIJWTRPWXBNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)